molecular formula C19H25NO7 B2906421 (R)-1-benzyl 6-methyl 2-((tert-butoxycarbonyl)amino)-4-oxohexanedioate CAS No. 1982363-77-8

(R)-1-benzyl 6-methyl 2-((tert-butoxycarbonyl)amino)-4-oxohexanedioate

Cat. No.: B2906421
CAS No.: 1982363-77-8
M. Wt: 379.409
InChI Key: MMMPGIMOTPAINZ-OAHLLOKOSA-N
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Description

®-1-benzyl 6-methyl 2-((tert-butoxycarbonyl)amino)-4-oxohexanedioate is a complex organic compound that features a benzyl group, a tert-butoxycarbonyl (Boc) protected amino group, and a hexanedioate backbone. This compound is of interest in organic synthesis and pharmaceutical research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-benzyl 6-methyl 2-((tert-butoxycarbonyl)amino)-4-oxohexanedioate typically involves multiple steps, starting from readily available precursors. One common route involves the protection of an amino acid derivative with a Boc group, followed by a series of esterification and benzylation reactions. The reaction conditions often require the use of organic solvents like tetrahydrofuran (THF) and reagents such as potassium tert-butoxide and benzoyl chloride .

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

®-1-benzyl 6-methyl 2-((tert-butoxycarbonyl)amino)-4-oxohexanedioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. Reaction conditions typically involve controlled temperatures and the use of catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce a hydroxylated compound.

Scientific Research Applications

Chemistry

In chemistry, ®-1-benzyl 6-methyl 2-((tert-butoxycarbonyl)amino)-4-oxohexanedioate is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for selective functionalization, making it valuable in the development of new synthetic methodologies .

Biology and Medicine

In biological and medical research, this compound is studied for its potential as a building block in drug design. The Boc-protected amino group can be deprotected under mild conditions, allowing for further modifications to create bioactive molecules .

Industry

In the industrial sector, ®-1-benzyl 6-methyl 2-((tert-butoxycarbonyl)amino)-4-oxohexanedioate is used in the production of pharmaceuticals and fine chemicals. Its stability and reactivity make it suitable for large-scale synthesis processes .

Mechanism of Action

The mechanism of action of ®-1-benzyl 6-methyl 2-((tert-butoxycarbonyl)amino)-4-oxohexanedioate involves its ability to undergo selective chemical transformations. The Boc group provides protection to the amino group, allowing for selective reactions at other sites on the molecule. Upon deprotection, the amino group can participate in further reactions, making the compound a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets ®-1-benzyl 6-methyl 2-((tert-butoxycarbonyl)amino)-4-oxohexanedioate apart is its specific combination of functional groups, which allows for a wide range of chemical transformations. This makes it particularly valuable in synthetic organic chemistry and pharmaceutical research .

Properties

IUPAC Name

1-O-benzyl 6-O-methyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxohexanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO7/c1-19(2,3)27-18(24)20-15(10-14(21)11-16(22)25-4)17(23)26-12-13-8-6-5-7-9-13/h5-9,15H,10-12H2,1-4H3,(H,20,24)/t15-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMMPGIMOTPAINZ-OAHLLOKOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)CC(=O)OC)C(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC(=O)CC(=O)OC)C(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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